REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[CH:7](O)[CH2:6][CH2:5]2.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[CH2:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
41.25 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CCC(C2=CC1C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 2.5 hours at reflux the reaction mixture
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
quenched in 5% HCl (1.2 L ice-water)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (500 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 5% aqueous sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation (79° C./0.5 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CCC2=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |